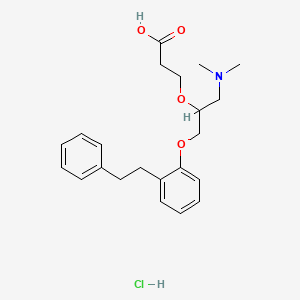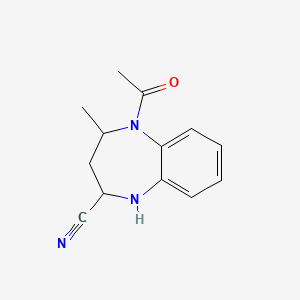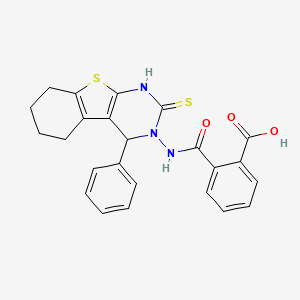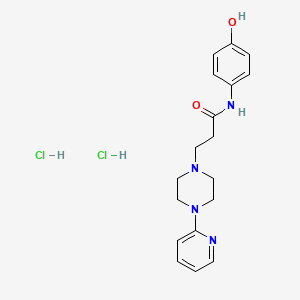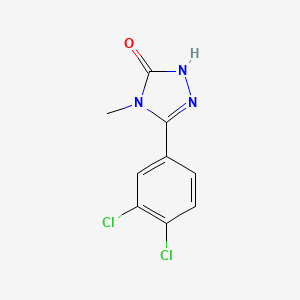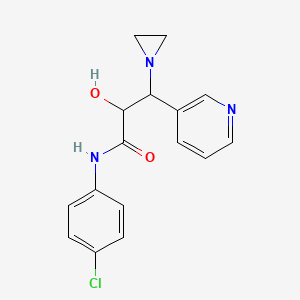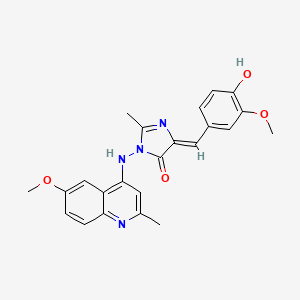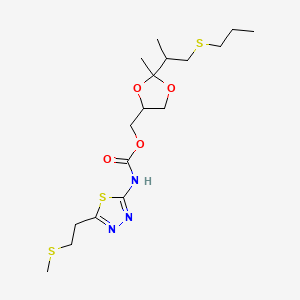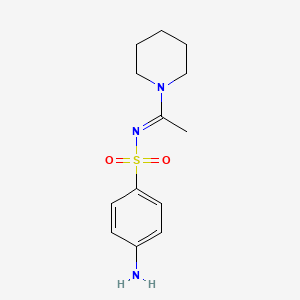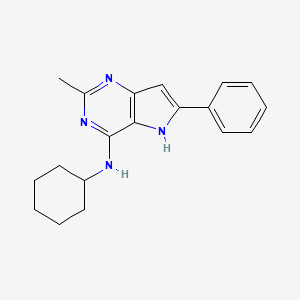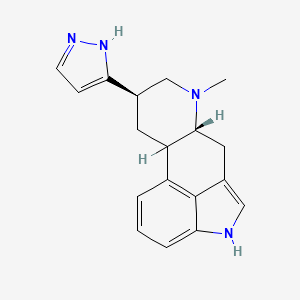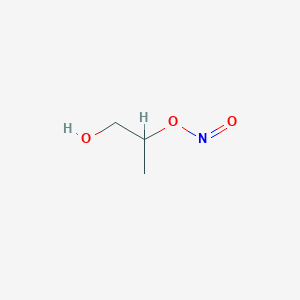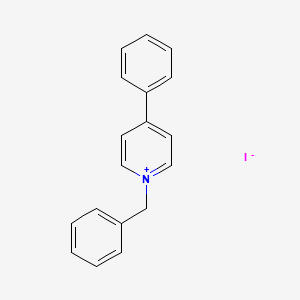
1-Benzyl-4-phenylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-phenylpyridinium iodide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a pyridinium ring substituted with a benzyl group and a phenyl group, with iodide as the counterion.
Preparation Methods
The synthesis of 1-Benzyl-4-phenylpyridinium iodide typically involves the quaternization of 1-benzyl-4-phenylpyridine with methyl iodide. This reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile. The reaction proceeds smoothly, yielding the desired product in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Benzyl-4-phenylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring, often using hydrogenation catalysts.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-phenylpyridinium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-phenylpyridinium iodide involves its interaction with cellular components, leading to various biological effects. The compound can interact with nucleic acids and proteins, disrupting their normal functions. This interaction can result in the inhibition of cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-Benzyl-4-phenylpyridinium iodide can be compared with other pyridinium salts, such as:
1-Methyl-4-phenylpyridinium (MPP+): Known for its neurotoxic effects and used in Parkinson’s disease research.
1-Benzyl-3-phenylpyridinium: Similar in structure but with different substitution patterns, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
155346-51-3 |
|---|---|
Molecular Formula |
C18H16IN |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
1-benzyl-4-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H16N.HI/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17;/h1-14H,15H2;1H/q+1;/p-1 |
InChI Key |
KBNCWBNAEILISH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


